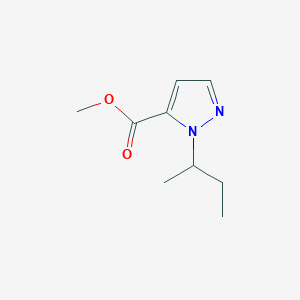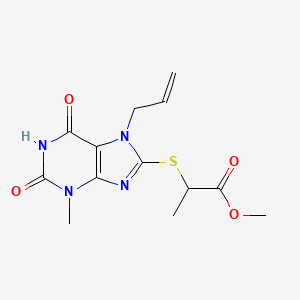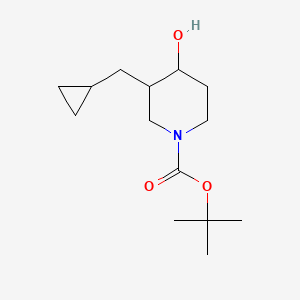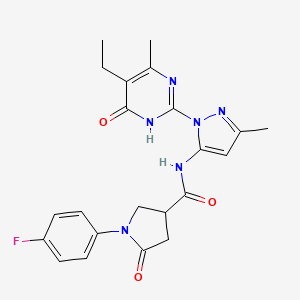
3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied by researchers due to its potential applications in different fields, including medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed efficient methodologies for synthesizing quinazolin-4(3H)-one derivatives, including compounds similar to 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione. The synthesis involves N- and S-alkylation reactions yielding a series of N- and S-alkylated products with good yields. These processes leverage nucleophilic substitution reactions and are optimized using DFT reactivity studies to predict the biological activity of the synthesized products. The structural and spectroscopic characterization is achieved through melting point determination, IR, and 1H NMR data, alongside DFT calculations for electronic and spectroscopic properties (Hagar et al., 2016).
Analgesic and Anti-inflammatory Properties
A series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. These compounds, derived from 4-ethyl aniline through various chemical reactions, have shown promising results, with some demonstrating moderate potency compared to reference standards like diclofenac sodium but with only mild ulcerogenic potential. This suggests their potential application in developing new analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).
Herbicidal Activity
Investigations into triketone-containing quinazoline-2,4-dione derivatives have opened new avenues in herbicide development. These novel compounds exhibit broad-spectrum weed control capabilities, with some demonstrating superior activity and crop selectivity compared to existing herbicides like mesotrione. The structure-activity relationship studies suggest that the quinazoline-2,4-dione motif significantly impacts herbicidal activity, offering a basis for further optimization in this domain (Wang et al., 2014).
Antimicrobial and Anticonvulsant Activities
Compounds with quinazolin-4-one core structures, including derivatives akin to this compound, have shown significant antimicrobial and anticonvulsant activities. These findings underscore the therapeutic potential of quinazolin-4-one derivatives in treating infectious diseases and managing convulsive disorders. The pharmacological screening indicates that modifying the quinazolin-4-one/thione structure can enhance antimicrobial, analgesic, and anti-inflammatory activities, highlighting the versatility of these compounds in drug development (Dash et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N2O3/c1-2-17-12-14-19(15-13-17)26-23(28)20-10-6-7-11-21(20)25(24(26)29)16-22(27)18-8-4-3-5-9-18/h3-15,20H,2,16H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOXBDSXZLSDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N2O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)